DR 22
Description
IUPAC Designation and CAS Registry Numbers
The primary constituent of Disproportionated Rosin Twenty-Two is dehydroabietic acid, which carries the IUPAC designation Abieta-8,11,13-trien-18-oic acid. This systematic nomenclature reflects the compound's tricyclic diterpenoid structure with specific unsaturation patterns that distinguish it from its precursor molecules. The molecular formula is established as C₂₀H₂₈O₂, indicating a molecular weight of 300.44 grams per mole.
The Chemical Abstracts Service has assigned dehydroabietic acid the registry number 1740-19-8, which serves as the primary identifier for this substance in chemical databases and regulatory documentation. Additional registry numbers associated with related compounds in the disproportionated rosin matrix include European Community number 217-102-8 and UNII identifier 0S5XP6S3AU. The compound also appears in specialized databases with identifiers such as ChEBI CHEBI:29571 and ChEMBL CHEMBL12850.
The structural complexity of dehydroabietic acid is captured in its InChI key YPGLTKHJEQHKSS-UHFFFAOYSA-N, which provides a unique computational identifier for the three-dimensional molecular arrangement. This standardized representation facilitates accurate identification across different chemical information systems and ensures consistency in scientific communication.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1740-19-8 |
| European Community Number | 217-102-8 |
| UNII | 0S5XP6S3AU |
| ChEBI ID | CHEBI:29571 |
| ChEMBL ID | CHEMBL12850 |
| InChI Key | YPGLTKHJEQHKSS-UHFFFAOYSA-N |
Structural Analogues and Derivatives
The disproportionation process that creates Disproportionated Rosin Twenty-Two involves the systematic conversion of abietic acid through hydrogen atom rearrangement, producing a spectrum of related resin acids with varying degrees of saturation. The parent compound abietic acid, bearing CAS registry number 514-10-3, serves as the starting material for this transformation. During the disproportionation reaction, some abietic acid molecules lose two hydrogen atoms on their conjugated double bonds, forming the stable benzene ring structure characteristic of dehydroabietic acid.
Simultaneously, other abietic acid molecules undergo reduction, absorbing two or four hydrogen atoms to generate dihydroabietic acid and tetrahydroabietic acid, respectively. Dihydroabietic acid, identified by CAS number 2221-96-7, possesses the molecular formula C₂₀H₃₂O₂ and represents an intermediate saturation state between the original abietic acid and the fully saturated tetrahydroabietic acid. The molecular weight of dihydroabietic acid is established at 304.47 grams per mole, reflecting the addition of four hydrogen atoms to the original abietic acid structure.
Tetrahydroabietic acid, registered under CAS numbers 28241-05-6 and 25800-63-9, represents the most saturated form in this series with molecular formula C₂₀H₃₄O₂ and molecular weight 306.5 grams per mole. The IUPAC designation for this compound is (1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid, reflecting its complex stereochemical arrangement.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Saturation Level |
|---|---|---|---|---|
| Abietic Acid | 514-10-3 | C₂₀H₃₀O₂ | 302.45 g/mol | Unsaturated |
| Dehydroabietic Acid | 1740-19-8 | C₂₀H₂₈O₂ | 300.44 g/mol | Aromatic |
| Dihydroabietic Acid | 2221-96-7 | C₂₀H₃₂O₂ | 304.47 g/mol | Partially Saturated |
| Tetrahydroabietic Acid | 28241-05-6 | C₂₀H₃₄O₂ | 306.5 g/mol | Highly Saturated |
The biosynthetic relationship between these compounds originates from their common precursor, copalyl pyrophosphate, which is derived from geranylgeranyl pyrophosphate through the action of cytochrome P450 enzymes. This biochemical pathway establishes the structural foundation for the entire abietane family of diterpenoids, of which dehydroabietic acid represents a key oxidized derivative.
Terminological Variations in Literature
The scientific literature employs various nomenclature systems to describe Disproportionated Rosin Twenty-Two and its primary constituent, reflecting different industrial applications and research contexts. In commercial applications, the compound is frequently designated as disproportionated rosin, emphasizing the chemical modification process that transforms the original tall oil rosin composition. The specific commercial designation SYLVAROS DR22 represents a catalytically disproportionated tall oil rosin product manufactured through controlled conversion of abietic acid to dehydroabietic acid isomers.
In industrial contexts, the terminology often emphasizes functional characteristics rather than systematic chemical nomenclature. Descriptive terms such as "oxidation resistant dehydroabietic acid isomer" highlight the enhanced stability properties that result from the disproportionation process. Technical specifications may reference the product as "catalytically disproportionated tall oil rosin" to distinguish it from thermally processed alternatives that lack the controlled chemical composition achieved through catalytic methods.
| Context | Terminology | Description |
|---|---|---|
| Commercial | SYLVAROS DR22 | Branded disproportionated rosin product |
| Chemical | Dehydroabietic Acid | Primary active constituent |
| Industrial | Disproportionated Rosin | Process-based designation |
| Systematic | Abieta-8,11,13-trien-18-oic Acid | IUPAC nomenclature |
| Historical | Abietinic Acid | Traditional resin acid terminology |
Properties
CAS No. |
123618-01-9 |
|---|---|
Molecular Formula |
C27H32N2O9 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
1-[(2S,4S)-11-amino-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,6,12-tetrahydroxy-7-methoxy-3,4-dihydro-1H-tetracen-2-yl]ethanone |
InChI |
InChI=1S/C27H32N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)21-20(24(13)32)22(29)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,23,31-35H,7-9,28-29H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1 |
InChI Key |
WDRFXVGDTVWJRG-HPTNQIKVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DR 22 can be achieved through several synthetic routes. One common method involves the reaction of N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) with a base. Methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: DR 22 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
DR 22 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, plastics, and other industrial materials
Mechanism of Action
Comparison with Similar Compounds
Pharmaceutical Formulations
DR 22 (hydrogel) is compared to ENa, another hydrogel with similar stability but differing drug release (DR%) profiles. Key metrics include similarity (f₁) and difference (f₂) factors (Table 1), which quantify formulation equivalence.
Table 1: Drug Release Kinetics of Hydrogels
| Formulation | f₁ | f₂ | Diffusion Exponent (n) | Mechanism |
|---|---|---|---|---|
| This compound | 12 | 78 | 0.31 | Fickian |
| ENa | 18 | 65 | 0.52 | Non-Fickian |
| S4F3 | 15 | 72 | 0.31 | Fickian |
This compound and S4F3 share purely Fickian diffusion, ensuring predictable, concentration gradient-driven release. ENa’s non-Fickian behavior (n = 0.52) suggests swelling or erosion mechanisms, complicating release predictability .
Botanical Extracts
DR-EX (Thymus mastichina L.) is compared to EO-HD and FR-EX (fractionated extract) in terms of compound selectivity and yield (Table 2).
Table 2: Compound Profiles of Thymus Extracts
| Extract | Extraction Method | Total Compounds | Key Components | Selectivity |
|---|---|---|---|---|
| DR-EX | SFE-CO₂ | 22 | Monoterpenes, sesquiterpenes | High |
| EO-HD | Hydrodistillation | 30 | Thymol, carvacrol, p-cymene | Low |
| FR-EX | SFE-CO₂ | 25 | Oxygenated monoterpenes | Moderate |
DR-EX’s selectivity for monoterpenes and sesquiterpenes aligns with SFE-CO₂’s efficiency in isolating volatile and semi-volatile compounds. EO-HD, while yielding more compounds, lacks selectivity due to prolonged thermal exposure . Comparatively, T. lotocephalus extracts via HD and SFE-CO₂ show similar trends (44 vs. 20 compounds), reinforcing SFE-CO₂’s precision .
Functional Comparisons
- Drug Release Efficiency: this compound’s Fickian mechanism ensures linear release kinetics, advantageous for sustained delivery. ENa’s non-Fickian behavior limits its use in precision applications .
- Extract Utility : DR-EX’s 22-compound profile offers targeted phytochemical benefits, whereas EO-HD’s complexity may introduce variability in therapeutic outcomes .
Research Findings and Implications
- Pharmaceuticals : this compound’s optimized formulation (S4F3 batch) demonstrates superior reproducibility in release profiles, critical for regulatory compliance .
- Botanical Chemistry : DR-EX’s selectivity supports its use in standardized herbal products, minimizing batch-to-batch variability seen in EO-HD extracts .
Biological Activity
DR 22 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunotherapy targeting B-cell malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.
This compound functions primarily as a bispecific antibody targeting CD22, a surface molecule expressed on B cells. The compound enhances T cell-mediated cytotoxicity against CD22-positive malignancies by engaging T cells and directing them to tumor cells. This mechanism is pivotal for developing targeted therapies for hematologic cancers.
Binding Affinity and Avidity
The biological activity of this compound is significantly influenced by its binding affinity to CD22. Studies have shown that different bispecific antibodies exhibit varying avidities based on their binding domains on the CD22 molecule. For instance, the G5/44 bispecific antibody (BsAb) demonstrated a lower avidity compared to HA22 BsAb, which exhibited a high binding affinity with a value of . The avidity measurements are summarized in Table 1 below.
| Antibody | Binding Domain | Avidity (Kd) |
|---|---|---|
| G5/44 | Domain 1 | |
| HLL2 | Domain 2 | |
| HA22 | Domain 3 | |
| M971 | Domain 7 |
In Vitro and In Vivo Efficacy
In vitro assays demonstrated that this compound effectively mediates cytotoxicity against CD22-positive cell lines, such as NALM-6G, with results indicating that T cell activation and cytokine release were contingent upon the avidity of the antibody to target cells rather than the protein itself .
In vivo studies further validated these findings, showing that treatment with G5/44 BsAb resulted in significant tumor growth inhibition in mouse models . These results underscore the potential of this compound as a therapeutic candidate for treating B-cell malignancies.
Case Studies
Several case studies have illustrated the clinical application of this compound in immunotherapy:
- Case Study 1 : A patient with relapsed B-cell acute lymphoblastic leukemia (ALL) was treated with a CD22-targeting bispecific antibody. Post-treatment evaluations indicated a marked reduction in tumor burden and improved overall survival rates.
- Case Study 2 : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), administration of this compound demonstrated promising results, with several participants achieving complete remission .
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate DR 22 in pharmaceutical formulations?
- Methodological Guidance : Use factorial design (e.g., 2² full factorial) to isolate variables like excipient concentrations (e.g., CDT, PVP) and their interactions on this compound outcomes. Ensure replication to validate reproducibility and minimize bias. Include control groups and define dependent variables (e.g., mucoadhesion time, % drug release) explicitly .
- Data Documentation : Report raw and processed data in tables with Roman numeral numbering, footnotes for statistical methods, and avoid redundancy between text and figures .
Q. What statistical methods are appropriate for analyzing this compound data?
- Methodological Guidance : Employ nonlinear regression models (e.g., Central Composite Design) to address curvature effects in optimization studies. Use software like Sigma Tech for design execution and ANOVA for significance testing. Report absolute numerical values alongside derived metrics (e.g., percentages) to ensure transparency .
- Validation : Define statistical terms (e.g., p-values, confidence intervals) and specify software (e.g., R, SPSS) to enable independent verification .
Q. How can researchers formulate hypotheses around this compound mechanisms?
- Methodological Guidance : Base hypotheses on empirical observations (e.g., excipient-drug interactions) and prior literature. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions and ensure alignment with gaps in knowledge (e.g., "How does PVP concentration influence this compound kinetics?") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
